(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime
Description
(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime (CAS: 2068065-04-1) is a pyrazolopyridine derivative characterized by a bromine atom at position 4, a methoxy group at position 6, and an oxime functional group (-CH=N-OH) derived from the aldehyde at position 2. Its molecular formula is C₉H₈BrN₃O₂, with a molecular weight of 270.08 g/mol. The compound’s Smiles notation is COc1cc(Br)c2c(C=NO)cnn2c1, reflecting its planar heterocyclic core and substituent geometry .
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
(NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-7-2-8(10)9-6(4-12-14)3-11-13(9)5-7/h2-5,14H,1H3/b12-4+ |
InChI Key |
PIZGCUBTKXYEPY-UUILKARUSA-N |
Isomeric SMILES |
COC1=CN2C(=C(C=N2)/C=N/O)C(=C1)Br |
Canonical SMILES |
COC1=CN2C(=C(C=N2)C=NO)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Oximation Reaction Conditions:
- Reagents: Hydroxylamine hydrochloride, sodium acetate or pyridine as a base.
- Solvent: Ethanol or methanol.
- Temperature: Room temperature or slightly elevated (up to 50°C).
- Time: Several hours to overnight.
The reaction mixture is typically stirred under the specified conditions until the reaction is complete, as monitored by TLC (Thin Layer Chromatography).
Purification and Isolation
After the reaction is complete, the mixture is cooled, and the resulting precipitate is filtered. The crude product can be purified further using recrystallization or chromatographic techniques.
Characterization
The synthesized (E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime can be characterized using various analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry to confirm its structure and purity.
Data Table: Synthesis and Characterization Summary
| Compound | Synthesis Method | Purification Method | Characterization Techniques |
|---|---|---|---|
| 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde | Condensation reactions | Recrystallization or chromatography | NMR, IR, MS |
| This compound | Oximation reaction | Recrystallization or chromatography | NMR, IR, MS |
Research Findings and Perspectives
Pyrazolo[1,5-a]pyridines and their derivatives have been explored for various biological activities, including anti-inflammatory and anticancer properties. The synthesis of oxime derivatives can provide additional functionalities that may enhance or modify these biological activities. However, specific research on This compound is limited, suggesting a need for further investigation into its properties and potential applications.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the bromine and methoxy groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Fluorine substitution at position 4 (as in 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbaldehyde) introduces a smaller, electronegative group, likely affecting dipole moments and binding affinity .
Nitrile-containing analogs (e.g., 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile) exhibit higher polarity and rigidity due to the sp-hybridized carbon, which may influence pharmacokinetic properties .
Physicochemical and Spectral Properties
Solubility and Stability:
- The oxime group may improve aqueous solubility compared to ester or nitrile analogs due to its polar -N-OH moiety.
- Ethyl ester derivatives (e.g., CAS 1207557-35-4) are lipophilic, favoring membrane permeability but requiring formulation aids for aqueous delivery .
Spectroscopic Data:
- IR Spectroscopy :
- NMR :
- The aldehyde proton in 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde resonates near δ 10.1 ppm , whereas the oxime proton in the target compound would appear as a broad singlet near δ 8.5–9.0 ppm .
Biological Activity
(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H7BrN2O
- Molecular Weight : 255.07 g/mol
- CAS Number : 1207839-91-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
-
Antituberculosis Activity :
- A series of pyrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The derivatives exhibited potent activity with minimum inhibitory concentrations (MIC) ranging from less than 0.002 to 0.381 μg/mL against susceptible strains and up to 0.465 μg/mL against resistant strains .
- Anti-inflammatory Properties :
-
Enzymatic Inhibition :
- Pyrazolo[1,5-a]pyrimidine derivatives have been identified as selective inhibitors for various enzymes, contributing to their anticancer and anti-inflammatory activities. The binding affinity for specific targets such as mitogen-activated protein kinases (MAPKs) has been established through molecular modeling studies .
Table 1: Summary of Biological Activities
Case Study: Antituberculosis Efficacy
In a study aimed at developing new antituberculosis agents, various pyrazolo[1,5-a]pyridine derivatives were synthesized. Among these, compounds with specific substitutions showed enhanced potency against both drug-susceptible and resistant strains of Mtb. The structural modifications were crucial in optimizing their pharmacokinetic profiles and reducing cytotoxicity against human cell lines .
Case Study: Anti-inflammatory Mechanism
The anti-inflammatory potential of pyrazolo derivatives was assessed through in vitro assays where compounds were tested for their ability to inhibit LPS-induced inflammatory responses in macrophage cell lines. The results indicated that certain compounds significantly reduced pro-inflammatory cytokine production, showcasing their therapeutic potential in managing inflammatory diseases .
Q & A
Basic: What synthetic methodologies are employed to prepare (E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime?
Methodological Answer:
The synthesis involves three key steps:
Core Structure Formation : Start with a Vilsmeier-Haack reaction to introduce the aldehyde group onto the pyrazolo[1,5-a]pyridine scaffold, as demonstrated in imidazo[1,5-a]pyridine derivatives .
Bromination : Electrophilic bromination at the 4-position using reagents like N-bromosuccinimide (NBS) in DMF, achieving regioselectivity influenced by the methoxy group’s electron-donating effects .
Oxime Formation : React the aldehyde intermediate with hydroxylamine hydrochloride under mild acidic or basic conditions (e.g., ethanol/water with NaOH), favoring the (E)-isomer via kinetic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
